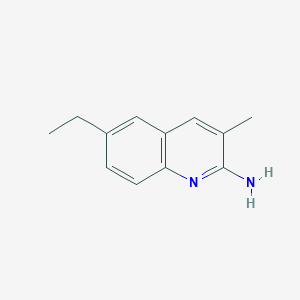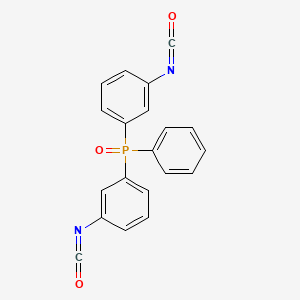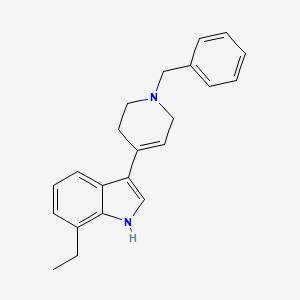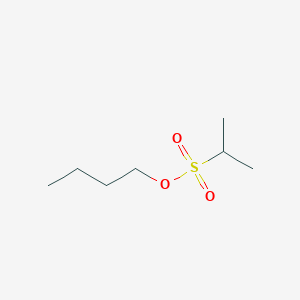![molecular formula C13H19NO4 B12565261 1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester CAS No. 199169-66-9](/img/structure/B12565261.png)
1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester is a chemical compound with the molecular formula C13H19NO4 and a molecular weight of 253.29 g/mol . This compound is part of the pyrrole family, which is known for its aromatic heterocyclic structure containing a five-membered ring with one nitrogen atom. Pyrrole derivatives are significant in various fields due to their biological and chemical properties.
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester can be achieved through several synthetic routes. One common method involves the reaction of 1H-pyrrole-2-acetic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrrole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Pyrrole derivatives have been studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: This compound can be used in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Industry: It is utilized in the production of materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active pyrrole-2-acetic acid, which can then interact with biological targets. The specific pathways and molecular targets depend on the context of its application, such as its use in drug development or as a chemical intermediate .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester can be compared with other similar compounds, such as:
1H-Pyrrole-2-acetic acid, 1-methyl-, methyl ester: This compound has a similar structure but with a methyl group instead of the ethyl ester, leading to different chemical properties and reactivity.
1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester: This derivative has additional methyl groups on the pyrrole ring, which can influence its steric and electronic properties.
The uniqueness of this compound lies in its specific ester group and the potential for diverse chemical modifications, making it a versatile intermediate in various synthetic applications.
Eigenschaften
CAS-Nummer |
199169-66-9 |
|---|---|
Molekularformel |
C13H19NO4 |
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
tert-butyl 2-(2-ethoxy-2-oxoethyl)pyrrole-1-carboxylate |
InChI |
InChI=1S/C13H19NO4/c1-5-17-11(15)9-10-7-6-8-14(10)12(16)18-13(2,3)4/h6-8H,5,9H2,1-4H3 |
InChI-Schlüssel |
MDOAKPQXYBXJII-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=CC=CN1C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl [3-(4-chlorobutanoyl)phenyl]acetate](/img/structure/B12565206.png)



![4-[Dimethyl(octyl)silyl]morpholine](/img/structure/B12565230.png)

![3-(4-Fluoroanilino)-1-[4-(hexyloxy)phenyl]prop-2-en-1-one](/img/structure/B12565244.png)
![4-(Tert-butoxycarbonylamino)-1-[(6-aminopyridin-2-yl)methyl]piperidine](/img/structure/B12565258.png)
